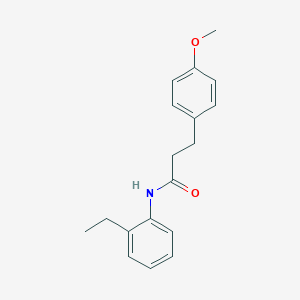

N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide, also known as Nootkatone, is a natural compound that is found in various plants, including grapefruits and valerian roots. It has gained significant attention in recent years due to its potential applications in various fields, including food, medicine, and agriculture.

科学的研究の応用

N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide has been studied extensively for its potential applications in various fields, including medicine, food, and agriculture. In medicine, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In the food industry, this compound is used as a flavoring agent due to its grapefruit-like aroma. It has also been studied for its potential use as a natural insecticide in agriculture.

作用機序

The mechanism of action of N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide is not fully understood. However, studies have shown that it may act through various pathways, including the inhibition of inflammatory cytokines, the activation of AMP-activated protein kinase (AMPK), and the modulation of the Nrf2-Keap1 signaling pathway. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines such as TNF-α and IL-1β. It has also been shown to activate AMPK, which plays a crucial role in regulating energy metabolism and maintaining cellular homeostasis. Additionally, it has been shown to modulate the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

実験室実験の利点と制限

One of the main advantages of using N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It also has a wide range of potential applications, making it a versatile compound for research. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

将来の方向性

There are several future directions for N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide research. One potential area of research is its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is its use as a natural insecticide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Conclusion

In conclusion, this compound is a natural compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, food, and agriculture. It can be synthesized through various methods, including chemical synthesis and biotransformation. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties and has potential applications in treating neurodegenerative diseases and as a natural insecticide. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

合成法

N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide can be synthesized through various methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to produce this compound from starting materials. On the other hand, biotransformation involves the use of microorganisms or enzymes to convert starting materials into this compound. The most common method of this compound synthesis is through the biotransformation of valencene, which is extracted from orange peels, using microorganisms such as Rhodococcus erythropolis.

特性

分子式 |

C18H21NO2 |

|---|---|

分子量 |

283.4 g/mol |

IUPAC名 |

N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C18H21NO2/c1-3-15-6-4-5-7-17(15)19-18(20)13-10-14-8-11-16(21-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3,(H,19,20) |

InChIキー |

NOTFFVPUIHTECB-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)OC |

正規SMILES |

CCC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)OC |

ピクトグラム |

Environmental Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide](/img/structure/B250295.png)

![Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B250303.png)